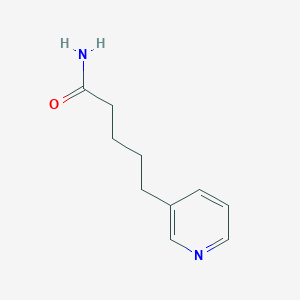

5-(Pyridin-3-yl)pentanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-ylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)6-2-1-4-9-5-3-7-12-8-9/h3,5,7-8H,1-2,4,6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLCIHJLPVKCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543792 | |

| Record name | 5-(Pyridin-3-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84200-04-4 | |

| Record name | 5-(Pyridin-3-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 3 Yl Pentanamide

Retrosynthetic Analysis of the 5-(Pyridin-3-yl)pentanamide Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection point is the amide bond, which is a reliable and well-established transformation. This leads to two key synthons: a 5-(pyridin-3-yl)pentanoic acid derivative and an ammonia (B1221849) equivalent.

Further disconnection of the 5-(pyridin-3-yl)pentanoic acid intermediate can be envisioned through two main strategies. The first involves breaking the C-C bond between the pyridine (B92270) ring and the pentanoyl chain. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, between a 3-halopyridine and a suitable 5-carbon chain bearing a terminal functional group that can be converted to a carboxylic acid.

An alternative disconnection involves breaking a C-C bond within the pentanoyl chain itself. However, this approach is generally less common for this type of structure. The most logical retrosynthetic pathway points towards the formation of the amide bond as the final step and the coupling of a pyridine moiety to a five-carbon chain as the key construction strategy.

Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound typically rely on established and well-understood chemical reactions. These methods often involve multiple steps and focus on the reliable formation of the key bonds within the molecule.

The final step in many synthetic sequences towards this compound is the formation of the amide bond. This is typically achieved by reacting a 5-(pyridin-3-yl)pentanoic acid derivative with ammonia or an ammonia surrogate.

One common method is the activation of the carboxylic acid group of 5-(pyridin-3-yl)pentanoic acid. This can be accomplished using a variety of coupling agents.

| Coupling Agent | Description |

| Thionyl chloride (SOCl₂) | Converts the carboxylic acid to an acyl chloride, which is highly reactive towards ammonia. |

| Carbodiimides (e.g., DCC, EDC) | Facilitate the direct coupling of the carboxylic acid with ammonia, often in the presence of an additive like HOBt to suppress side reactions. |

| Mixed anhydrides | Formed by reacting the carboxylic acid with a chloroformate, which then reacts with ammonia. |

The choice of coupling agent can depend on factors such as the scale of the reaction, the presence of other functional groups, and desired purity of the final product.

The construction of the five-carbon chain can be achieved through various classical organic chemistry reactions. If starting from a smaller pyridine-containing fragment, chain elongation techniques are necessary. One such method is the malonic ester synthesis. For example, 3-(bromomethyl)pyridine (B1585428) could be used to alkylate diethyl malonate, followed by hydrolysis, decarboxylation, and further chain extension steps to achieve the desired pentanoic acid chain.

Another approach involves the use of organometallic reagents. For instance, a Grignard reagent derived from a 3-halopyridine could react with a suitable five-carbon electrophile containing a protected carboxylic acid or a precursor functional group.

The introduction of the pyridine ring is a crucial step in the synthesis. A common strategy is to start with a pre-functionalized pyridine derivative, such as 3-bromopyridine (B30812) or 3-cyanopyridine.

Cross-coupling reactions are powerful tools for this purpose. For example, a Suzuki coupling reaction between 3-bromopyridine and a boronic acid or ester containing the five-carbon chain can efficiently form the key C-C bond.

| Reaction | Reactants | Catalyst |

| Suzuki Coupling | 3-Bromopyridine and 5-(dihydroxyboryl)pentanoic acid derivative | Palladium catalyst (e.g., Pd(PPh₃)₄) |

| Negishi Coupling | 3-Bromopyridine and an organozinc reagent | Palladium or Nickel catalyst |

| Sonogashira Coupling | 3-Iodopyridine and a terminal alkyne | Palladium and Copper catalysts |

Following the coupling, the terminal functional group on the pentane (B18724) chain would then be converted to the carboxylic acid and subsequently to the amide.

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on the development of more efficient, atom-economical, and environmentally friendly methods. These modern approaches are also applicable to the synthesis of this compound.

Catalysis plays a central role in modern synthetic strategies. The use of transition metal catalysts, particularly palladium, has revolutionized the formation of C-C bonds. As mentioned previously, catalytic cross-coupling reactions are highly effective for linking the pyridine ring and the side chain.

Furthermore, catalytic methods can be employed for the direct amidation of carboxylic acids, avoiding the need for stoichiometric activating agents and reducing waste. For example, boric acid and other Lewis acids have been explored as catalysts for direct amide formation at elevated temperatures.

Another area of development is C-H activation. In a more advanced and sustainable approach, one could envision the direct coupling of pyridine with a suitable five-carbon chain via catalytic activation of a C-H bond on the pyridine ring, although this remains a challenging transformation to achieve with high regioselectivity for the 3-position.

The development of flow chemistry processes for amidation and cross-coupling reactions also represents a modern approach, offering advantages in terms of safety, scalability, and reaction control.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly crucial in modern chemical synthesis to minimize environmental impact and enhance safety. acs.org For the synthesis of this compound, several green chemistry strategies can be considered.

Catalytic Amidation: A significant advancement in green amide synthesis is the move away from stoichiometric activating agents, which generate large amounts of waste, towards catalytic methods. catalyticamidation.infoucl.ac.uk Direct catalytic amidation of a carboxylic acid and an amine is the most atom-economical approach, with water as the only byproduct. catalyticamidation.inforsc.org Boric acid has emerged as an inexpensive and environmentally benign catalyst for this transformation. orgsyn.orgscispace.com This method avoids the use of hazardous reagents and often requires simpler purification procedures. orgsyn.orgscispace.com

Safer Solvents: Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netacs.org Green chemistry encourages the use of safer, bio-based, or neoteric solvents. researchgate.net Water is a highly desirable green solvent, and recent developments have shown its viability for amide bond formation, sometimes enhanced by micellar catalysis. acs.orgacs.org Other greener alternatives include cyclopentyl methyl ether (CPME) and reactive deep eutectic solvents (RDESs), which can act as both the reaction medium and reactants, further reducing solvent waste. rsc.orgnih.gov

Energy Efficiency: Designing synthetic routes that operate at ambient temperature and pressure reduces energy consumption. nih.gov While some catalytic amidations require heating, the development of highly active catalysts can lower the required reaction temperatures. orgsyn.orgdiva-portal.org

Waste Prevention: The primary principle of green chemistry is the prevention of waste. acs.orgnih.gov By employing catalytic methods and designing reactions with high atom economy, the generation of waste can be significantly reduced. acs.org For instance, the E-factor, which measures the amount of waste produced per kilogram of product, is a key metric in assessing the greenness of a process. nih.gov

The following table summarizes some green chemistry approaches applicable to amide synthesis:

| Green Chemistry Principle | Application in Amide Synthesis | Key Advantages |

| Catalysis | Use of catalysts like boric acid or enzymes (e.g., Candida antarctica lipase (B570770) B) instead of stoichiometric coupling reagents. orgsyn.orgnih.gov | Reduces waste, improves atom economy, often uses less hazardous materials. acs.orgcatalyticamidation.info |

| Safer Solvents | Replacement of hazardous solvents (DMF, DCM) with water, bio-based solvents (e.g., CPME), or deep eutectic solvents. researchgate.netacs.org | Reduces environmental impact and improves worker safety. acs.org |

| Atom Economy | Direct condensation of carboxylic acids and amines where water is the only byproduct. acs.org | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. acs.org |

| Reduce Derivatives | Avoiding the use of protecting groups through selective catalysts like enzymes. acs.org | Simplifies synthetic routes, reduces the number of steps, and decreases reagent use and waste generation. acs.org |

Flow Chemistry and Scalable Synthesis Considerations

For the large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.org Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comscitube.io

Enhanced Safety and Efficiency: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with highly exothermic or hazardous reactions. scitube.ioresearchgate.net The high surface-area-to-volume ratio in flow systems allows for superior heat and mass transfer, often leading to higher yields and shorter reaction times compared to batch processes. researchgate.net

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production. Instead of using larger reactors, the production rate can be increased by running the system for a longer duration or by using multiple reactors in parallel. researchgate.net This avoids the challenges often associated with scale-up in batch chemistry, such as changes in mixing efficiency and heat transfer. researchgate.net

Amidation in Flow: Several studies have demonstrated the successful adaptation of amidation reactions to continuous flow processes. vapourtec.com For instance, the use of immobilized catalysts, such as Cp*Rh(III), in a flow system allows for easy separation of the catalyst from the product stream and enables catalyst recycling, further enhancing the green credentials of the synthesis. rsc.orgrsc.org The synthesis of various amides has been achieved using plug flow reactors (PFRs) with common coupling reagents like carbodiimides and T3P. vapourtec.com Furthermore, challenging reactions, including those involving slurries, have been successfully implemented in continuous flow using specialized reactors like spinning disc reactors or agitated continuous stirred-tank reactors. acs.org

The table below highlights key considerations for scalable synthesis using flow chemistry:

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Excellent heat dissipation due to high surface-area-to-volume ratio. researchgate.net | Safely control exothermic amidation reactions, preventing runaway reactions and byproduct formation. |

| Mass Transfer | Efficient mixing of reactants. researchgate.net | Ensures complete reaction and maximizes yield. |

| Reaction Time | Precise control over residence time in the reactor. | Optimizes conversion and minimizes degradation of the product. |

| Scalability | Linear scalability by extending run time or parallelization. researchgate.net | Facilitates straightforward transition from laboratory-scale to industrial production. |

| Automation | Amenable to automation for continuous and consistent production. | Reduces manual labor and improves process control and reproducibility. |

Stereochemical Control in Analogous Synthetic Pathways

While this compound itself is not chiral, the principles of stereochemical control are paramount when considering the synthesis of its chiral analogs, which could have significantly different biological activities. iupac.org The introduction of a stereocenter, for example, by modifying the pentanamide (B147674) backbone or the pyridine ring, would necessitate an asymmetric synthesis to obtain a single enantiomer. rsc.orgacs.org

Asymmetric Catalysis: A powerful strategy for achieving stereocontrol is the use of chiral catalysts. acs.org For instance, in the synthesis of chiral diarylmethylamides, a chiral bifunctional squaramide catalyst has been used to facilitate an asymmetric aza-Michael addition, yielding products with excellent enantioselectivity. acs.org Similarly, chiral phosphoric acids have been employed as catalysts in the enantioselective amination of ketenes. chemrxiv.org

Racemization-Free Coupling Reagents: In peptide synthesis, and by extension, the synthesis of chiral amides, the prevention of racemization at the stereogenic center adjacent to the carbonyl group is critical. rsc.org The use of specific coupling reagents that minimize racemization is essential for maintaining the stereochemical integrity of the product. rsc.org

Synthesis of Chiral Building Blocks: An alternative approach involves the use of enantiomerically pure starting materials. beilstein-journals.org For example, if a chiral amine or carboxylic acid is used in the amidation reaction, the stereochemistry of the final product can be directly controlled. This often requires the initial resolution of a racemic mixture or the asymmetric synthesis of the chiral starting material itself. beilstein-journals.org

The following table outlines some methods for achieving stereochemical control in the synthesis of chiral amide analogs:

| Method | Description | Example Application |

| Chiral Catalysts | A catalyst with a specific chirality directs the formation of one enantiomer over the other. acs.org | A chiral squaramide catalyst used in the asymmetric aza-Michael addition to produce enantioenriched diarylmethylamides. acs.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. | Not directly found in the provided search results for this specific context, but a common strategy in asymmetric synthesis. |

| Enantiomerically Pure Starting Materials | The synthesis begins with a starting material that is already a single enantiomer. beilstein-journals.org | Using (S)-tert-leucinol as a chiral starting material for the synthesis of the (S)-t-BuPyOx ligand. beilstein-journals.org |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer. | Not directly found in the provided search results for this specific context, but a well-established method. |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

To confirm the identity and detailed structure of 5-(Pyridin-3-yl)pentanamide, a suite of NMR experiments would be essential.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, signal integrations (to determine the relative number of protons), and coupling patterns (to deduce proton-proton proximities).

¹³C NMR: Would reveal the number of unique carbon environments and their chemical shifts, distinguishing between the pyridine (B92270) ring carbons, the aliphatic chain carbons, and the carbonyl carbon of the amide.

¹⁵N NMR: Would provide information on the nitrogen atoms in the pyridine ring and the amide group, which is particularly useful for confirming the electronic environment of these atoms.

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for example, along the pentyl chain and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the link between the pentyl chain and the pyridine ring, and the position of the amide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be employed to determine the exact mass of the molecule with high precision. This would allow for the unambiguous confirmation of its elemental composition and molecular formula (C₁₀H₁₄N₂O).

Vibrational Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorptions would include the N-H and C=O stretching vibrations of the amide group, C-H stretches of the aromatic pyridine ring and the aliphatic chain, and C=N and C=C stretching vibrations of the pyridine ring.

Raman spectroscopy would provide complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The characteristic breathing modes of the pyridine ring would be expected to be prominent in the Raman spectrum.

Without access to the actual spectral data, any attempt to generate data tables or detailed research findings would be speculative and not based on factual, scientific evidence. The scientific community awaits the publication of the experimental characterization of this compound to enable a thorough spectroscopic analysis.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

A hypothetical crystallographic study of this compound would likely reveal a crystal system and space group that describe the symmetry of the crystal lattice. The analysis would also provide precise measurements of the bond lengths and angles within the molecule. For instance, the C-N bond length of the amide group and the C=O bond length would be determined with high precision. Furthermore, the dihedral angles between the pyridine ring and the pentanamide (B147674) chain would define the molecule's conformation in the solid state.

Intermolecular interactions, such as hydrogen bonding, play a crucial role in the packing of molecules within a crystal. In the case of this compound, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), making it highly likely to form intermolecular hydrogen bonds. Additionally, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These interactions would be clearly identified and quantified by X-ray crystallography. acs.org

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 18.50 |

| β (°) | 95.5 |

| Volume (ų) | 1102.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.205 |

| Key Bond Length (C=O) (Å) | 1.23 |

| Key Bond Length (C-N) (Å) | 1.33 |

| Key Torsion Angle (°) | 75.0 (Pyridine-Alkyl Chain) |

| Hydrogen Bond (N-H···O) (Å) | 2.90 |

This table represents hypothetical data for illustrative purposes.

Chemical Reactivity and Derivatization Strategies for 5 Pyridin 3 Yl Pentanamide

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, leading to the formation of pyridinium (B92312) salts. This reactivity allows for a range of derivatization strategies, including N-alkylation, N-acylation, and N-oxidation.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the pyridine ring in 5-(pyridin-3-yl)pentanamide can be achieved by reacting it with various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfates. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent, resulting in the formation of a quaternary N-alkylpyridinium salt. The presence of the electron-donating pentanamide (B147674) group at the 3-position is not expected to significantly hinder this reaction.

N-Acylation involves the reaction of the pyridine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction also forms a pyridinium salt, specifically an N-acylpyridinium ion. These intermediates are often highly reactive and can be used in subsequent transformations, for instance, as acyl transfer reagents.

| Reagent | Product | Reaction Type |

| Methyl Iodide (CH₃I) | 5-(1-Methylpyridinium-3-yl)pentanamide iodide | N-Alkylation |

| Ethyl Bromide (CH₃CH₂Br) | 5-(1-Ethylpyridinium-3-yl)pentanamide bromide | N-Alkylation |

| Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-(5-amino-5-oxopentyl)pyridinium chloride | N-Acylation |

| Acetic Anhydride ((CH₃CO)₂O) | 1-Acetyl-3-(5-amino-5-oxopentyl)pyridinium acetate | N-Acylation |

N-Oxidation Studies

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions at the ring carbons. The oxidation of 3-substituted pyridines generally proceeds in good yields. arkat-usa.org

| Oxidizing Agent | Product |

| Hydrogen Peroxide/Acetic Acid (H₂O₂/CH₃COOH) | 5-(1-Oxidopyridin-1-ium-3-yl)pentanamide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 5-(1-Oxidopyridin-1-ium-3-yl)pentanamide |

Transformations of the Amide Functionality

The primary amide group in this compound is a versatile functional handle that can undergo several important transformations.

Hydrolysis and Esterification Studies

Hydrolysis of the amide bond in this compound can be achieved under either acidic or basic conditions to yield 5-(pyridin-3-yl)pentanoic acid. Acid-catalyzed hydrolysis typically requires heating in the presence of a strong acid like hydrochloric acid or sulfuric acid. Basic hydrolysis is usually carried out by heating with a strong base such as sodium hydroxide, which results in the formation of the carboxylate salt, followed by acidification to obtain the carboxylic acid.

Esterification can be achieved in a two-step process starting from the amide. First, the amide is hydrolyzed to the corresponding carboxylic acid, 5-(pyridin-3-yl)pentanoic acid. Subsequently, the carboxylic acid can be esterified by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative (e.g., an acyl chloride) followed by reaction with an alcohol.

| Reaction | Reagents | Product |

| Acid Hydrolysis | HCl (aq), Heat | 5-(Pyridin-3-yl)pentanoic acid |

| Basic Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 5-(Pyridin-3-yl)pentanoic acid |

| Esterification (from carboxylic acid) | Methanol (B129727), H₂SO₄ (cat.) | Methyl 5-(pyridin-3-yl)pentanoate |

| Esterification (from carboxylic acid) | Ethanol, H₂SO₄ (cat.) | Ethyl 5-(pyridin-3-yl)pentanoate |

Reduction of the Amide Group

The amide functionality of this compound can be reduced to the corresponding primary amine, 5-(pyridin-3-yl)pentan-1-amine. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Other reducing agents such as borane (B79455) (BH₃) complexes can also be employed. This reaction provides a direct route to the corresponding amino derivative.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 5-(Pyridin-3-yl)pentan-1-amine |

| Borane-Tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 5-(Pyridin-3-yl)pentan-1-amine |

Functionalization of the Pentane (B18724) Chain

While the saturated pentane chain is generally the least reactive part of the molecule, functionalization can be achieved, particularly at positions activated by the pyridine ring or at the terminal methyl group.

Direct C-H functionalization of the alkyl chain can be challenging. However, radical reactions can be a viable strategy. For instance, radical halogenation could introduce a halogen atom onto the pentane chain, which can then serve as a handle for further nucleophilic substitutions. The selectivity of such reactions can be difficult to control, often leading to a mixture of products.

Another approach involves the functionalization of the terminal methyl group. While direct selective oxidation of the terminal methyl group is difficult, strategies involving directed C-H activation or microbial transformations could potentially be explored to introduce functionality at this position. More synthetically accessible routes would likely involve starting with a pre-functionalized pentane chain before the formation of the amide or the introduction of the pyridine ring.

Due to the lack of specific literature on the pentane chain functionalization of this particular molecule, the following table presents hypothetical but plausible transformations based on general principles of organic synthesis.

| Reaction Type | Potential Reagents | Potential Product(s) |

| Radical Bromination | N-Bromosuccinimide (NBS), Light | Mixture of brominated isomers |

| Directed C-H Oxidation | Specialized metal catalysts | Hydroxylated or carbonylated derivatives |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is structurally analogous to benzene (B151609) but contains an electron-withdrawing nitrogen atom. This nitrogen atom significantly deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com The lone pair of electrons on the nitrogen is not fully available to participate in aromatic stabilization, and the nitrogen's electronegativity reduces the electron density of the entire ring. youtube.com

Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. youtube.comrsc.org This further deactivates the ring, making substitution even more challenging. youtube.comrsc.org

When EAS does occur on a pyridine ring, it preferentially happens at the C-3 (meta) position. youtube.comstudy.com Attack at the C-2 (ortho) or C-4 (para) positions results in unstable resonance structures where the positive charge is placed directly on the electronegative nitrogen atom. study.com In contrast, attack at the C-3 position keeps the positive charge distributed among the carbon atoms of the ring, resulting in a more stable carbocation intermediate. study.com

For this compound, the existing pentanamide substituent is at the C-3 position. This substituent is weakly deactivating and will direct incoming electrophiles to the other meta-positions, primarily C-5. However, due to the already deactivated nature of the pyridine ring, forcing these reactions to proceed often requires harsh conditions, such as high temperatures, which can lead to low yields. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄, high temp. | 5-(5-Nitropyridin-3-yl)pentanamide |

| Bromination | Br₂ / FeBr₃, high temp. | 5-(5-Bromopyridin-3-yl)pentanamide |

| Sulfonation | SO₃ / H₂SO₄, high temp. | 3-(Pentanamide-5-yl)pyridine-5-sulfonic acid |

Side-Chain Modifications

The pentanamide side chain offers a more versatile platform for derivatization due to the reactivity of the primary amide group. Standard organic transformations can be applied to modify this part of the molecule.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-(pyridin-3-yl)pentanoic acid and ammonia (B1221849). This reaction is fundamental for converting the amide into a carboxylic acid, which can then undergo further reactions like esterification or conversion to an acyl chloride.

Reduction: The amide can be reduced to the corresponding primary amine, 5-(pyridin-3-yl)pentan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting amine is a key intermediate for synthesizing a wide array of other derivatives through alkylation, acylation, or diazotization reactions.

Dehydration: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), will convert the primary amide into a nitrile, yielding 5-(pyridin-3-yl)pentanenitrile. Nitriles are valuable synthetic intermediates that can be hydrolyzed back to carboxylic acids or reduced to primary amines.

Hofmann Rearrangement: This reaction provides a method for converting the primary amide into a primary amine with one fewer carbon atom. Treatment with bromine and a strong base (like sodium hydroxide) would theoretically yield 4-(pyridin-3-yl)butan-1-amine. This rearrangement proceeds through an isocyanate intermediate.

Table 2: Potential Side-Chain Derivatization Reactions

| Reaction Type | Reagents | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 5-(Pyridin-3-yl)pentanoic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | 5-(Pyridin-3-yl)pentan-1-amine |

| Dehydration | P₄O₁₀, heat | 5-(Pyridin-3-yl)pentanenitrile |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 4-(Pyridin-3-yl)butan-1-amine |

Exploration of Unique Reactivity Patterns

The juxtaposition of the pyridine ring and the pentanamide side chain in this compound allows for the possibility of unique reactivity, particularly through intramolecular reactions. The specific length of the five-carbon chain is crucial in determining the feasibility and outcome of potential cyclization reactions.

One potential reaction is intramolecular cyclization. For instance, computational studies on a related compound, the diazonium ion metabolite of a nicotine-derived nitrosamine, suggest that the carbonyl oxygen of a butanone side chain can act as a nucleophile, leading to the formation of a cyclic furanium ion. researchgate.netnih.govnih.gov By analogy, under specific activating conditions, the amide oxygen or nitrogen of this compound could potentially participate in an intramolecular cyclization. This could involve an attack on an activated pyridine ring or a reaction involving the side chain itself, potentially leading to the formation of novel heterocyclic systems. However, the formation of a six-membered ring via attack of the amide nitrogen onto the C-2 or C-4 positions of the pyridine ring would be subject to the electronic and steric constraints of the system. Such reactions often require specific catalysts or reaction conditions to proceed efficiently. nih.gov

The specific spatial arrangement and flexibility of the pentyl chain would be critical in achieving the necessary conformation for such a cyclization to occur. The feasibility of these unique pathways remains a subject for experimental investigation to determine the precise conditions and catalysts needed to favor these transformations over more common intermolecular reactions.

Mechanistic Investigations of Biological Interactions of 5 Pyridin 3 Yl Pentanamide and Its Analogs

Enzyme Kinetic Studies (Inhibition/Activation Mechanisms)

No data available for 5-(Pyridin-3-yl)pentanamide.

Binding Kinetics and Dissociation Constants

No data available for this compound.

Identification of Enzyme Active Site Interactions

No data available for this compound.

Receptor Binding Profiling and Ligand-Receptor Interactions

No data available for this compound.

Affinity Measurements (Kd, Ki)

No data available for this compound.

Allosteric Modulation Mechanisms

No data available for this compound.

Cellular Target Engagement Studies (Excluding Cellular Efficacy/Toxicity)

No data available for this compound.

Mechanism of Cellular Uptake (If relevant to target engagement)

The entry of small molecule inhibitors like this compound into cells is a critical first step for target engagement. The cellular uptake of such compounds is significantly influenced by their physicochemical properties, including molecular weight and lipophilicity nih.gov. For analogous small molecule inhibitors, including those targeting Poly(ADP-ribose) polymerase (PARP), passive diffusion across the cell membrane is a primary mechanism of entry. This process is driven by the concentration gradient of the compound across the membrane.

The lipophilicity, often expressed as the partition coefficient (logP), is a key determinant of the rate of passive diffusion. A higher lipophilicity generally correlates with more efficient membrane permeation. Studies on fluorescently labeled PARP inhibitor analogs have demonstrated that these properties directly impact cellular uptake and washout kinetics nih.gov.

In addition to passive diffusion, transporter-mediated uptake is another possible mechanism. However, specific transporters for this compound have not been identified. For some small molecule drugs, increased expression of efflux transporters, such as those from the ATP Binding Cassette (ABC) transporter family, can lead to reduced intracellular accumulation and is a known mechanism of drug resistance frontiersin.org.

Table 1: Physicochemical Properties and Their Influence on the Cellular Uptake of Small Molecule Inhibitors

| Property | Influence on Cellular Uptake | Example from Analogous Compounds |

| Lipophilicity (clogP) | Higher lipophilicity can lead to increased passive diffusion across the lipid bilayer. However, excessively high lipophilicity can result in poor solubility and sequestration in lipid membranes. | A study on PARP inhibitors showed a sharp transition in cellular uptake and permeability between a probe with a clogP of 4 and another with a clogP of 6 nih.gov. |

| Molecular Weight | Lower molecular weight compounds generally exhibit better permeability. | The same study on PARP inhibitors highlighted the effect of molecular weight on cellular uptake and washout kinetics nih.gov. |

| Hydrogen Bonding Capacity | A higher number of hydrogen bond donors and acceptors can decrease membrane permeability. | The amide group in this compound can participate in hydrogen bonding, which could influence its transport across the cell membrane. |

| Charge State (pKa) | The ionization state of a molecule at physiological pH affects its ability to cross membranes. Uncharged species are generally more permeable. | The pyridine (B92270) ring in this compound has a basic nitrogen atom that can be protonated, influencing its charge and, consequently, its membrane permeability. |

Intracellular Localization Studies

Following cellular uptake, the subcellular distribution of this compound is crucial for its interaction with intracellular targets. Given that its analogs are known to inhibit nuclear enzymes like PARP and histone demethylases, a significant accumulation in the nucleus would be expected for its biological activity nih.govnih.govresearchgate.net.

Studies utilizing fluorescently tagged analogs of PARP inhibitors have provided insights into their intracellular localization. These studies have shown that while the primary target, PARP, is located in the nucleus, non-specific uptake can also occur in the perinuclear region, including the endoplasmic reticulum nih.gov. The specific localization can be influenced by the compound's properties and the cell type.

For nicotinamide (B372718) analogs, the intracellular distribution can be complex, with compartmentalization in various organelles, including the cytoplasm and mitochondria nih.govamanote.com. The localization is often dependent on the specific metabolic pathways in which these analogs participate within the cell.

Table 2: Expected Intracellular Localization Based on Analog Studies

| Subcellular Compartment | Relevance to this compound and Analogs | Supporting Evidence from Analog Studies |

| Nucleus | Primary site of action for PARP and histone demethylase inhibitors. | Fluorescently labeled PARP inhibitors have been observed to localize in the nucleus, where they bind to their target nih.gov. |

| Cytoplasm | Potential site of metabolic activity and transient localization before nuclear entry. | Nicotinamide and its derivatives, which share structural similarities, are known to be present and metabolized in the cytoplasm nih.gov. |

| Perinuclear Region (e.g., ER) | Site of non-specific uptake has been observed for some analogs. | Studies with olaparib-BODIPY conjugates have shown non-specific uptake in the perinuclear region nih.gov. |

| Mitochondria | Potential site of localization for nicotinamide analogs involved in energy metabolism. | Some isoforms of enzymes involved in NAD+ biosynthesis, a pathway related to nicotinamide, are found in the mitochondria nih.gov. |

Molecular Basis of Interaction with Nucleic Acids or Lipids (If applicable)

Direct interactions with nucleic acids and lipids can play a role in the mechanism of action and pharmacokinetic properties of small molecules like this compound.

Interaction with Nucleic Acids:

While this compound is primarily investigated as an enzyme inhibitor, the possibility of direct interaction with DNA cannot be entirely ruled out, especially given that its targets are closely associated with DNA. Small molecules can interact with DNA through various modes, including intercalation between base pairs, binding to the minor or major grooves, or recognizing specific DNA structures like junctions oup.com. These interactions can potentially interfere with DNA replication and repair processes nih.govnih.gov. For instance, some small molecules have been shown to trigger DNA damage, an effect that can be modulated by inhibitors of DNA repair pathways oup.com.

Interaction with Lipids:

Structure Activity Relationship Sar Studies of 5 Pyridin 3 Yl Pentanamide Derivatives

Systematic Structural Modifications of the Pentanamide (B147674) Chain

The length of the alkyl chain connecting the pyridine (B92270) ring and the amide group is a critical determinant of biological activity. Studies on related N-alkyl nicotinamide (B372718) derivatives have shown that altering the chain length can significantly influence the compound's efficacy. For instance, in a series of N-alkyl nicotinamidium bromides, the antifungal properties were found to be dependent on the length of the alkyl side chain. The activity generally increased with the number of carbon atoms, reaching an optimal length before declining. nih.gov This suggests that an optimal linker length is necessary to correctly position the terminal amide group for interaction with the target.

For 5-(Pyridin-3-yl)pentanamide derivatives, it is hypothesized that both shortening and lengthening the pentanamide chain would affect activity. A shorter chain might not allow the amide group to reach its binding site, while a longer chain could introduce excessive flexibility, leading to an entropic penalty upon binding or causing the amide to adopt an unfavorable conformation.

Table 1: Hypothetical SAR Data for Pentanamide Chain Length Variation

| Compound | Chain Length (n) | Relative Activity |

|---|---|---|

| 1a | 3 | Low |

| 1b | 4 | Moderate |

| 1c (Parent) | 5 | High |

| 1d | 6 | Moderate |

The introduction of branching or cyclization within the pentanamide chain can provide valuable insights into the spatial requirements of the binding site. Branching, such as the addition of a methyl group, can restrict the number of available conformations and can also probe for specific hydrophobic pockets in the receptor. The position and stereochemistry of such branches are often critical.

Cyclization of the pentanamide chain, for example, by incorporating it into a proline-like structure, would significantly reduce its conformational freedom. nih.gov This can lead to a more potent compound if the constrained conformation is the bioactive one, but a loss of activity if it is not. Such modifications can also improve metabolic stability by protecting the chain from enzymatic degradation.

Note: This table is illustrative and based on general principles of medicinal chemistry.

Substituent Effects on the Pyridine Ring

The electronic nature of substituents on the pyridine ring can significantly alter its reactivity and interaction with biological targets. Electron-donating groups (EDGs) increase the electron density on the ring and the basicity of the pyridine nitrogen, which may enhance hydrogen bonding with a target. Conversely, electron-withdrawing groups (EWGs) decrease the electron density and basicity, which could be favorable if the binding pocket is electron-rich or if a lower basicity is required to improve pharmacokinetic properties.

The steric bulk of substituents also plays a critical role. Large, bulky groups may cause steric hindrance, preventing the molecule from fitting into the binding site. However, in some cases, a bulky group may be beneficial if it can occupy a specific hydrophobic pocket. The interplay between electronic and steric effects is complex and often substituent-specific.

Table 3: Influence of Pyridine Ring Substituents on Activity (General Trends)

| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact on Activity |

|---|---|---|---|

| -CH3 (C2, C4, C5, C6) | Electron-donating | Small | May enhance activity through favorable hydrophobic interactions. |

| -OCH3 (C2, C4, C5, C6) | Electron-donating | Moderate | Can increase activity by forming hydrogen bonds or interacting with hydrophobic pockets. |

| -Cl (C2, C4, C5, C6) | Electron-withdrawing | Small | Can increase activity through halogen bonding or by modulating electronic properties. |

| -CF3 (C2, C4, C5, C6) | Strong electron-withdrawing | Moderate | May improve metabolic stability and binding affinity. |

Note: The specific impact of a substituent is highly dependent on the biological target and its binding site.

Table 4: Comparison of Pyridyl Isomers

| Isomer | Relative Basicity | Dipole Moment Vector | Potential for H-Bonding |

|---|---|---|---|

| 2-Pyridyl | Intermediate | Directed towards N | Can chelate with metal ions. |

| 3-Pyridyl (Parent) | Lowest | Directed towards N | Acts as a hydrogen bond acceptor. |

Amide Group Modifications and Bioisosteric Replacements

The amide bond is a crucial functional group in many biologically active molecules, often participating in key hydrogen bonding interactions with the target protein. However, amide bonds can be susceptible to enzymatic hydrolysis, leading to poor metabolic stability. Therefore, replacing the amide group with a bioisostere—a group with similar steric and electronic properties but improved metabolic stability—is a common strategy in medicinal chemistry.

Various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles, are frequently used as amide bioisosteres. nih.govcambridgemedchemconsulting.com These rings can mimic the hydrogen bonding capabilities of the amide group while being more resistant to hydrolysis. For example, the replacement of an amide with an oxadiazole has been shown to improve the metabolic stability of compounds. nih.gov Other potential bioisosteric replacements for the amide group include sulfonamides and reversed amides.

Table 5: Common Bioisosteric Replacements for the Amide Group

| Bioisostere | Structural Features | Potential Advantages |

|---|---|---|

| 1,2,4-Oxadiazole | 5-membered heterocycle | Improved metabolic stability, mimics H-bond acceptor properties. nih.gov |

| 1,3,4-Thiadiazole | 5-membered heterocycle with sulfur | Can offer different electronic properties and binding interactions. acs.org |

| 1,2,3-Triazole | 5-membered heterocycle | Resistant to hydrolysis and oxidation, can act as both H-bond donor and acceptor. hyphadiscovery.com |

| Sulfonamide | -SO2NH- | Can form strong hydrogen bonds, but may have different solubility profiles. cambridgemedchemconsulting.com |

The successful application of a bioisosteric replacement depends on the specific binding interactions of the parent amide group. If both the N-H and C=O are involved in hydrogen bonding, a replacement that can mimic both interactions, such as a 1,2,3-triazole, may be most effective. hyphadiscovery.com

Correlation of Structural Features with Mechanistic Biological Parameters

To understand the potential biological activities of this compound derivatives, it is instructive to examine the SAR of analogous compounds where structural modifications have been systematically correlated with mechanistic data, such as enzyme inhibition or receptor binding.

Hypothetical SAR based on Analogous Nicotinamide Derivatives as PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. Nicotinamide itself is a weak PARP inhibitor, and extensive SAR studies have been conducted on its derivatives to enhance potency and selectivity. These studies provide a framework for postulating the effects of structural changes to the this compound scaffold.

Key Structural Features and Their Potential Mechanistic Impact:

The Pyridine Ring: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. Modifications to the electronics of this ring, through the introduction of electron-donating or electron-withdrawing groups, could significantly impact its interaction with target proteins. For instance, in known PARP inhibitors, substituents on the pyridine or a related aromatic ring are crucial for establishing specific interactions within the enzyme's active site.

The Pentyl Linker: The five-carbon chain provides significant conformational flexibility. Its length and rigidity can be critical for positioning the pyridine and amide groups optimally for interaction with a biological target. Shortening, lengthening, or introducing rigid elements (e.g., double bonds, rings) into this linker would directly affect the molecule's ability to adopt the required bioactive conformation.

Illustrative Data from Analogous Systems

While specific data for this compound is absent, the following table illustrates the type of data that would be generated in a typical SAR study of analogous enzyme inhibitors. The data presented here is hypothetical and serves to demonstrate the principles of correlating structural features with mechanistic parameters.

Table 1: Hypothetical SAR Data for this compound Derivatives as PARP-1 Inhibitors

| Compound ID | R1 (on Pyridine Ring) | R2 (on Amide Nitrogen) | Linker Modification | PARP-1 IC₅₀ (nM) |

| 1 | H | H | -(CH₂)₄- | >10000 |

| 2 | 2-Methyl | H | -(CH₂)₄- | 5000 |

| 3 | 4-Fluoro | H | -(CH₂)₄- | 2500 |

| 4 | H | Methyl | -(CH₂)₄- | 8000 |

| 5 | H | H | -(CH₂)₃- | >10000 |

| 6 | H | H | -CH=CH-(CH₂)₂- | 7500 |

| 7 | 4-Fluoro | Methyl | -(CH₂)₄- | 1500 |

This table is for illustrative purposes only. The data is not from actual experimental results on this compound derivatives.

From this hypothetical data, one could infer that:

Small electron-withdrawing groups at the 4-position of the pyridine ring (Compound 3) may enhance inhibitory activity compared to the unsubstituted parent compound (Compound 1).

Substitution on the amide nitrogen (Compound 4) might be detrimental to activity.

The length of the alkyl chain is important, as shortening it (Compound 5) leads to a loss of activity.

Introducing rigidity into the linker (Compound 6) could also impact potency.

Combining favorable modifications (Compound 7) might lead to further improvements in inhibitory concentration.

Advanced Analytical Method Development for Research Applications of 5 Pyridin 3 Yl Pentanamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in determining the purity of 5-(Pyridin-3-yl)pentanamide and quantifying it in different samples. The development of these methods is centered on achieving high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a polar compound like this compound.

Method Development Strategy:

The primary goal is to develop a stability-indicating assay that can separate the parent compound from its potential degradation products and synthetic impurities.

Column Selection: An octadecyl (C18) column is a common starting point for method development due to its broad applicability. ptfarm.pl A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.

Mobile Phase Optimization: A gradient elution is often preferred to ensure the separation of compounds with a range of polarities. A common approach involves a mixture of an aqueous buffer and an organic modifier. For this compound, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to a range of 3-7 to optimize peak shape) and acetonitrile (B52724) or methanol (B129727) would be investigated. The gradient would be optimized to provide the best resolution in the shortest possible run time.

Detection: A UV detector is typically used for compounds containing a chromophore, such as the pyridine (B92270) ring in this compound. The detection wavelength would be selected based on the UV spectrum of the compound, likely around the maximum absorbance to ensure high sensitivity.

Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. ijsrst.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a moderate molecular weight and polarity, GC analysis may be feasible, potentially after derivatization to increase volatility and thermal stability.

Method Development Considerations:

Derivatization: Silylation is a common derivatization technique for compounds containing amide groups, which can improve their chromatographic properties for GC analysis.

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice.

Temperature Programming: A temperature gradient is essential to ensure the elution of the analyte with a good peak shape and to separate it from any impurities. The initial oven temperature would be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components.

Detector: A Flame Ionization Detector (FID) is a common choice for the quantitative analysis of organic compounds due to its high sensitivity and wide linear range. researchgate.net

Hypothetical GC Method Parameters:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are invaluable for the analysis of complex mixtures, such as biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the quantification of drugs and their metabolites in biological fluids. nih.gov

Sample Preparation: A crucial step in the analysis of biological samples is the removal of interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is commonly used for polar molecules like this compound.

Mass Analysis: A triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode for quantitative analysis. unipd.it This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte), which provides a high degree of selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. mdpi.com

Application: This technique is particularly useful for the identification of unknown impurities or degradation products. The mass spectra obtained can be compared to spectral libraries for identification.

Spectrophotometric and Fluorometric Quantification Techniques

While chromatographic methods are generally preferred for their specificity, spectrophotometric and fluorometric techniques can be useful for rapid quantification in certain applications, particularly for in-process monitoring or preliminary screening.

UV-Visible Spectrophotometry: The pyridine ring in this compound will exhibit UV absorbance. A simple spectrophotometric method could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). However, this method is prone to interference from other UV-absorbing compounds.

Fluorometry: If the compound is naturally fluorescent or can be derivatized with a fluorescent tag, fluorometry can offer higher sensitivity and selectivity than spectrophotometry.

A potential spectrophotometric method could involve a reaction with a chromogenic agent to produce a colored product that can be measured in the visible region, which would reduce interference from UV-absorbing impurities. scirp.org

Development of Specialized Assays for Research Monitoring

In a research setting, it is often necessary to monitor the concentration of a compound in various in vitro and in vivo systems.

Cell-based Assays: For studying the effects of this compound on cells, an LC-MS/MS method would be developed to quantify the compound in cell lysates or culture media.

In Vivo Studies: For pharmacokinetic studies in animal models, a validated LC-MS/MS method for the quantification of this compound in plasma, blood, or tissue homogenates would be essential. nih.gov The development of such a method would involve careful optimization of sample preparation to minimize matrix effects and ensure accurate and precise quantification.

The development of these advanced analytical methods is a critical component of the research and development of this compound, providing the necessary tools to ensure its quality, purity, and to understand its behavior in biological systems.

Potential Future Research Directions for 5 Pyridin 3 Yl Pentanamide in Academic Settings

Exploration of Novel Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, with numerous methods available for their construction. nih.govresearchgate.net Future research could focus on developing novel and efficient synthetic routes to 5-(Pyridin-3-yl)pentanamide and its derivatives.

One promising approach involves the use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy and reduced reaction times. bohrium.comnih.gov Researchers could explore a one-pot synthesis of the pyridine (B92270) core of this compound from simple, readily available starting materials. nih.govacsgcipr.org For instance, a Hantzsch-type pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could be adapted for this purpose. acsgcipr.org

Another area for investigation is the late-stage functionalization of the pyridine ring. Recent advancements have provided milder, one-pot methods to introduce functional groups at the meta-position of the pyridine ring, which has traditionally been challenging. acs.org These techniques could be employed to synthesize a library of this compound analogs with diverse substituents on the pyridine ring, allowing for the exploration of structure-activity relationships.

Furthermore, chemo-enzymatic approaches could offer a stereoselective route to chiral derivatives of this compound. By combining chemical synthesis with biocatalysis, it may be possible to prepare enantiomerically pure compounds for pharmacological evaluation.

| Synthetic Approach | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High efficiency, atom economy, reduced waste. bohrium.comnih.gov |

| Late-Stage Functionalization | Introduction of functional groups onto a pre-existing pyridine ring. | Access to diverse analogs from a common intermediate. acs.org |

| Chemo-enzymatic Synthesis | Combination of chemical reactions and enzymatic transformations. | High stereoselectivity for the synthesis of chiral compounds. |

In-depth Mechanistic Enzymology and Receptor Pharmacology (Continued Elucidation)

The pyridine moiety is a common feature in many biologically active molecules, including pharmaceuticals and natural products. ijarsct.co.inrsc.org Therefore, this compound could potentially interact with various enzymes and receptors.

Future research should aim to elucidate the mechanistic enzymology of this compound. It is plausible that the amide group could be a substrate for various hydrolases, or the pyridine ring could interact with enzymes involved in redox reactions. Studies employing a panel of purified enzymes could identify potential metabolic pathways. For instance, the biosynthesis of some natural products involves the enzymatic formation of a pyridine ring, suggesting that enzymes capable of modifying this heterocycle exist. nih.gov

In the realm of receptor pharmacology , the structural similarity of the pyridine ring to neurotransmitters and other signaling molecules suggests that this compound could bind to various receptors. Radioligand binding assays could be employed to screen the compound against a wide range of receptors, such as adenosine (B11128) receptors or chemokine receptors, for which other pyridine derivatives have shown affinity. nih.govnih.gov For example, some 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to adenosine A3 receptors with micromolar affinity. nih.gov Similarly, certain pyridine derivatives have been synthesized as potential antagonists for the CXCR4 receptor, which is implicated in various diseases. nih.govresearchgate.net

| Pharmacological Area | Proposed Research | Rationale |

| Mechanistic Enzymology | Screening against a panel of metabolic enzymes. | The amide and pyridine moieties are common substrates for enzymatic transformations. |

| Receptor Pharmacology | Radioligand binding assays against various receptor subtypes. | Pyridine derivatives are known to interact with a range of receptors, including adenosine and chemokine receptors. nih.govnih.gov |

Development of Chemically Modified Analogs for Specific Research Probes

The development of chemical probes is crucial for studying biological systems. This compound could serve as a scaffold for the design of such probes.

By incorporating fluorescent tags, researchers could create fluorescent probes to visualize biological processes. Pyridine-based fluorophores have been successfully used as optical sensors for various applications. mdpi.comnih.gov For example, a fluorescent probe based on a pyridine Schiff base was developed for the selective detection of cadmium ions. rsc.org Similarly, imidazopyridine-based fluorescent probes have been designed for metal ion detection and bioimaging. nih.gov

Furthermore, the synthesis of analogs with photo-reactive groups or affinity tags could enable the identification of protein targets through phot-affinity labeling or pull-down assays . These techniques are invaluable for target deconvolution in drug discovery.

| Probe Type | Modification Strategy | Application |

| Fluorescent Probes | Attachment of a fluorophore to the this compound scaffold. | Live-cell imaging, sensing of metal ions or other analytes. mdpi.comnih.govrsc.orgnih.gov |

| Photo-affinity Probes | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine). | Covalent labeling and identification of binding proteins. |

| Affinity-based Probes | Attachment of a biotin (B1667282) or other affinity tag. | Isolation of binding partners from complex biological mixtures. |

Integration into Multicomponent Reaction Systems

Beyond its own synthesis, this compound could be utilized as a building block in further multicomponent reactions to generate more complex molecular architectures. The pyridine nitrogen and the amide functionality offer reactive sites for further transformations.

For instance, the pyridine nitrogen can act as a nucleophile or a ligand in metal-catalyzed reactions. The amide N-H bond could also participate in various coupling reactions. By designing appropriate MCRs, it would be possible to rapidly generate libraries of diverse compounds with potential biological activities. The use of pyridine derivatives in MCRs for the synthesis of complex heterocyclic systems is a well-established strategy. bohrium.comnih.gov

Collaborative Research Avenues with Interdisciplinary Fields (e.g., Materials Science, Catalysis)

The versatility of the pyridine scaffold extends beyond medicinal chemistry into materials science and catalysis.

In materials science , pyridine derivatives are used in the development of polymers, liquid crystals, and conductive organic materials. ijarsct.co.in The ability of the pyridine nitrogen to coordinate with metal ions makes it a valuable component in the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.org Future research could explore the incorporation of this compound into such materials, potentially leading to novel properties and applications in areas like gas storage or sensing.

In the field of catalysis , pyridine-based ligands are widely used to modulate the activity and selectivity of metal catalysts. acs.org The pyridine nitrogen of this compound could coordinate to a metal center, and the pentanamide (B147674) side chain could be modified to fine-tune the steric and electronic properties of the resulting catalyst. Palladium(II) complexes with pyridine ligands, for example, have been shown to be efficient pre-catalysts for cross-coupling reactions. acs.org The development of new pyridine-based catalysts is an active area of research with significant industrial importance. researchgate.net

| Interdisciplinary Field | Potential Application of this compound |

| Materials Science | Building block for coordination polymers and metal-organic frameworks (MOFs). acs.org |

| Catalysis | Ligand for the development of novel metal catalysts for organic synthesis. acs.org |

Q & A

Q. What are the common synthetic routes for 5-(Pyridin-3-yl)pentanamide derivatives, and how are they optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a pyridine-containing amine (e.g., quinolin-3-amine) with a brominated or activated pentanamide intermediate. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-N-(quinolin-3-yl)pentanamide with substituted piperazines (e.g., 4-arylpiperazines) under anhydrous conditions in dichloromethane, using triethylamine as a base .

- Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (30% acetonitrile/0.1% formic acid) to achieve >95% purity .

- Yield optimization : Adjusting stoichiometry, reaction time, and temperature. For example, substituting electron-withdrawing groups on the arylpiperazine moiety improves yields (e.g., 53% for 2-cyanophenyl derivatives vs. 44% for trifluoromethoxyphenyl analogs) .

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) resolves backbone protons (e.g., δ 7.58–7.42 ppm for aromatic protons, δ 3.11–3.08 ppm for piperazine methylene groups) .

- Mass Spectrometry (MS) : LC/MS confirms molecular ions (e.g., M+H = 439.30 for trifluoromethoxyphenyl derivatives) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for dopamine D3 vs. D2 receptors?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Binding Assays : Use H-labeled ligands in competitive displacement assays on transfected HEK293 cells expressing human D2/D3 receptors. Calculate K values to quantify selectivity .

Q. What methodologies resolve contradictions in binding affinity data across different studies?

Methodological Answer:

- Assay Standardization : Control variables such as membrane preparation methods (e.g., detergent use), temperature (25°C vs. 37°C), and buffer composition (e.g., Tris vs. HEPES) .

- Computational Docking : Use programs like AutoDock Vina to model ligand-receptor interactions. Compare predicted binding poses with experimental IC values to identify discrepancies caused by receptor flexibility .

- Meta-Analysis : Pool data from multiple studies (e.g., Blass et al. 2021 vs. Gordon et al. 2023) and apply statistical weighting to account for assay heterogeneity .

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

Methodological Answer:

- Activation of Carboxylic Acids : Use coupling agents like HATU or EDCI/HOBt to improve amide bond formation efficiency .

- Solvent Optimization : Replace dichloromethane with DMF or THF to enhance solubility of intermediates .

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., piperazine dimerization) .

Q. What strategies are employed to enhance metabolic stability of this compound derivatives in vivo?

Methodological Answer:

- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl esters) with trifluoromethyl or cyano groups to resist hydrolysis .

- Deuterium Incorporation : Replace hydrogen atoms at vulnerable positions (e.g., benzylic hydrogens) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the amide group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .

Q. How do researchers validate target engagement of this compound derivatives in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound. Upon UV irradiation, crosslink the ligand to its receptor and identify binding sites via mass spectrometry .

- Microsensor Integration : Use electrochemical probes (e.g., o-Cl-DBP derivatives) to monitor real-time HO levels in PD mouse brains, indirectly confirming dopamine receptor modulation .

- PET Imaging : Radiolabel derivatives with C or F and quantify receptor occupancy in vivo using microPET scanners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.